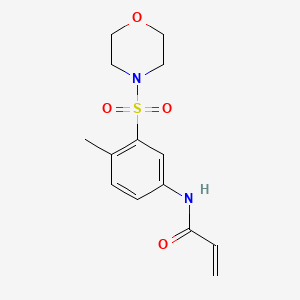
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide, also known as NSC 652287, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of sulfonylphenylpropenamides, which are known for their ability to inhibit the growth of cancer cells.
作用機序
The exact mechanism of action of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is not fully understood. However, it is believed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of a wide range of proteins, many of which are involved in cancer cell growth and survival. By inhibiting HSP90, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting HSP90, this compound has been shown to inhibit the activity of a number of other proteins involved in cancer cell growth and survival, including AKT and JAK2. In addition, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.
実験室実験の利点と制限
One advantage of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has been extensively studied in vitro, and its mechanism of action is relatively well understood. In addition, this compound has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad therapeutic potential. However, one limitation of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 is that it has not yet been tested in vivo, and its efficacy and safety in animal models and humans is not yet known.
将来の方向性
There are a number of future directions for research on N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. One area of interest is the development of more potent and selective inhibitors of HSP90, which may have improved efficacy and reduced toxicity compared to N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287. In addition, future studies could explore the use of N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, future studies could focus on the development of biomarkers to predict which patients are most likely to respond to N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287, allowing for more personalized cancer treatment.
合成法
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 can be synthesized using a multistep process that involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then coupled with prop-2-enoyl chloride to form N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287.
科学的研究の応用
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound is able to inhibit the growth of a variety of cancer cell lines, including breast, colon, and lung cancer cells. In addition, N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide 652287 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-14(17)15-12-5-4-11(2)13(10-12)21(18,19)16-6-8-20-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAGGWVQMWYXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

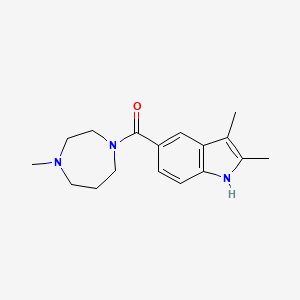
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
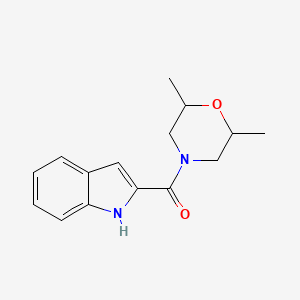
![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)


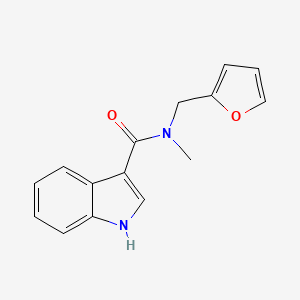


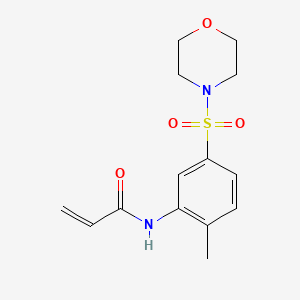
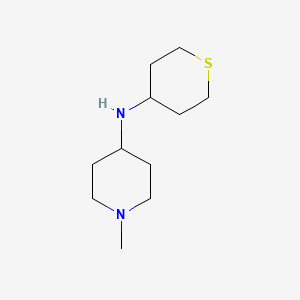
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)